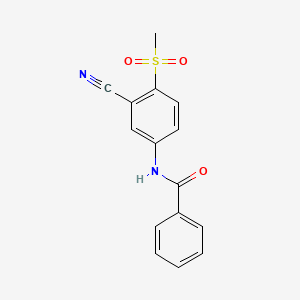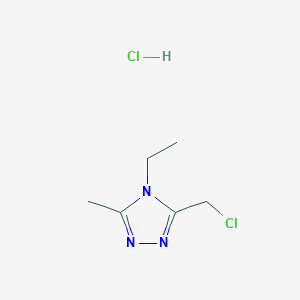
3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of compounds with diverse biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often begins with the formation of 3-mercapto-1,2,4-triazoles, which can be obtained from acyl hydrazines and isothiocyanates. These intermediates can be further functionalized to yield 3-chloromethyl triazoles . Specifically, the synthesis of "3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride" likely involves the hydroxymethylation of 1H-1,2,4-triazole followed by chlorination to introduce the chloromethyl group, as described in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Theoretical calculations, such as density functional theory (DFT), can also be employed to predict the molecular geometry, vibrational frequencies, and chemical shift values, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions. For instance, chloromethyl triazoles can react with trialkylphosphites to yield phosphonyl derivatives . They can also participate in reactions with sulfur and oxygen nucleophiles to form sulfides and ethers, respectively . The reactivity of the chloromethyl group in triazoles makes them valuable intermediates for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the triazole ring can significantly affect these properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity, basicity, and overall reactivity . The hydrochloride salt form of a triazole derivative would be expected to have improved water solubility compared to its free base form .
Applications De Recherche Scientifique
Pharmacological Properties
Triazole derivatives, including compounds similar to 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, have been found to possess significant pharmacological properties. They exhibit anti-convulsive activity and are potentially useful for treating conditions like epilepsy, tension, and agitation (Shelton, 1981).
Synthesis of Energetic Salts
Triazolyl-functionalized monocationic energetic salts have been synthesized through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and high density, making them of interest in material science applications (Wang, Gao, Ye, & Shreeve, 2007).
Corrosion Inhibition
4H-1,2,4-triazole derivatives have been used for corrosion and dissolution protection of mild steel in hydrochloric acid solutions. Their inhibiting efficiency depends on the type and nature of the substituents in the inhibitor molecule (Bentiss et al., 2007).
Synthesis of Pesticide Intermediates
The compound is an important intermediate for preparing pesticides. A specific process for its synthesis involves hydroxymethylation and reaction with thioyl chloride (Ying, 2004).
Development of Antimicrobial Agents
Novel triazole derivatives, related to the 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, have been synthesized and evaluated for their antimicrobial activities against various pathogenic bacteria and fungi (Altıntop et al., 2011).
Corrosion Inhibition on Copper
The efficiency of triazole derivatives as corrosion inhibitors for copper in hydrochloric acid medium has been investigated, demonstrating potential applications in protecting metal surfaces (Sudheer & Quraishi, 2013).
Tuberculosis Inhibition Activities
Certain 1,2,4-triazole derivatives have shown antibacterial activity against Mycobacterium species, indicating their potential in developing treatments for tuberculosis (Wujec et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
3-(chloromethyl)-4-ethyl-5-methyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-3-10-5(2)8-9-6(10)4-7;/h3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVRQYNFDDAJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

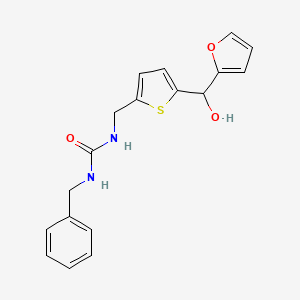
![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)
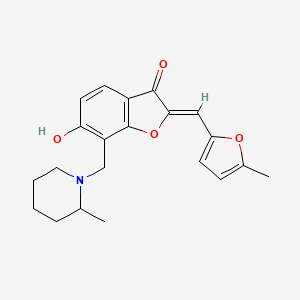
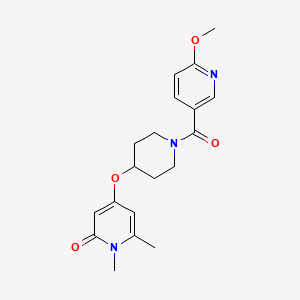
![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)
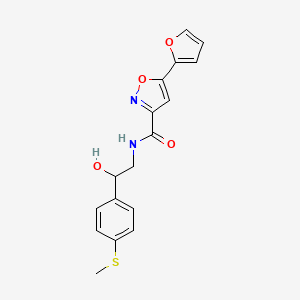
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
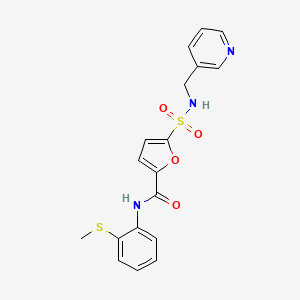

![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
